N-Palmitoylgalactosylsphingosine

描述

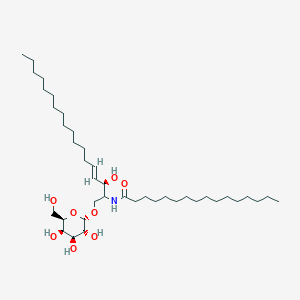

C16 galactosylceramide (C16 GalCer) is a member of the GalCer class of neutral glycosphingolipids, which are precursors to 3’-sulfo GalCers, also known as sulfatides. GalCers are located in the endoplasmic reticulum but are also found, with 3’-sulfo GalCers, in the myelin membrane of neuronal axons. C16 GalCer can act as an alternate receptor for the HIV-1 envelope glycoprotein gp120.3

作用机制

Target of Action

The primary target of Alpha-Galactosyl-C16-ceramide is the Invariant Natural Killer T (iNKT) cells . These cells express an invariant T cell receptor that can bind the CD1d:glycolipid complex, leading to iNKT cell activation .

Mode of Action

Alpha-Galactosyl-C16-ceramide acts as a potent activator of iNKT cells . It binds effectively to CD1d, a non-classical major histocompatibility complex (MHC) protein . The interaction between the CD1d:glycolipid complex and the invariant T cell receptor of the iNKT cell leads to the activation of iNKT cells .

Biochemical Pathways

Upon activation, iNKT cells can then activate dendritic cells . This interaction causes the release of a range of cytokines and licenses the dendritic cell to activate a peptide-specific T cell response . This adjuvant acts through this cellular interaction, rather than through classic pattern recognition receptor pathways .

Result of Action

The activation of iNKT cells and subsequent activation of dendritic cells lead to a strong immune response against the epitope . This immune response can have significant anti-tumor activity, as demonstrated in many in vivo models .

Action Environment

It’s worth noting that the compound was derived from structure-activity relationship studies of galactosylceramides isolated from the marine sponge agelas mauritianus . This suggests that the marine environment may play a role in the compound’s properties.

生化分析

Biochemical Properties

Alpha-Galactosyl-C16-ceramide plays an important role in promoting the regulation of nerve cells, regulating protein kinase C activities, and modulating the function of the hormone receptor . It is a potent activator of iNKT cells, and a model CD1d antigen . The invariant T cell receptor of the iNKT cell is able to bind the CD1d:glycolipid complex leading to iNKT cell activation in both mice and humans .

Cellular Effects

Alpha-Galactosyl-C16-ceramide has significant immunostimulatory and anti-tumor activity . In combination with a peptide antigen, it is able to stimulate a strong immune response against the epitope . The CD1d:glycolipid:TCR interaction activates the iNKT cell which can then activate the dendritic cell . This causes the release of a range of cytokines and licenses the dendritic cell to activate a peptide-specific T cell response .

Molecular Mechanism

The molecular mechanism of Alpha-Galactosyl-C16-ceramide involves its interaction with CD1d, a non-classical major histocompatibility complex (MHC) protein . The invariant T cell receptor of the iNKT cell is able to bind the CD1d:glycolipid complex leading to iNKT cell activation . This interaction activates the iNKT cell which can then activate the dendritic cell . This causes the release of a range of cytokines and licenses the dendritic cell to activate a peptide-specific T cell response .

Metabolic Pathways

Alpha-Galactosyl-C16-ceramide is produced by Bacteroides fragilis NCTC 9343, a prominent member of the human gut microbiota . The committed steps of the Bacteroides and eukaryotic sphingolipid pathways are identical

生物活性

N-Palmitoylgalactosylsphingosine (also known as galactosylceramide or GalCer) is a sphingolipid that plays a significant role in cellular signaling and membrane structure. This compound has garnered attention due to its involvement in various biological processes, including neuroprotection, inflammation modulation, and potential therapeutic applications in lysosomal storage disorders such as Gaucher disease.

Chemical Structure and Properties

This compound is characterized by a palmitoyl fatty acid chain linked to a galactose sugar moiety via a sphingosine backbone. Its structure contributes to its amphipathic nature, allowing it to integrate into cellular membranes and participate in lipid rafts, which are crucial for signaling pathways.

Biological Functions

1. Neuroprotective Effects:

this compound has been shown to exhibit neuroprotective properties. Studies indicate that it can enhance neuronal survival under stress conditions by modulating apoptosis and promoting cell viability. For instance, in models of neurodegeneration, the application of GalCer has been associated with reduced neuronal cell death and improved functional outcomes .

2. Modulation of Immune Responses:

This compound also plays a role in immune system regulation. It has been found to influence the activation and differentiation of immune cells, particularly microglia in the central nervous system. By modulating inflammatory responses, this compound may contribute to the resolution of neuroinflammation, which is often observed in neurodegenerative diseases .

3. Interaction with Lysosomal Function:

In the context of lysosomal storage disorders, this compound is relevant due to its relationship with glucocerebrosidase (GCase) activity. Mutations in the GCase gene lead to an accumulation of glucosylceramide and related sphingolipids, contributing to diseases like Gaucher disease. Research has indicated that enhancing GCase activity can reduce the levels of these accumulated lipids, thereby alleviating disease symptoms .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

- Study on Gaucher Disease: A metabolomic analysis identified this compound as a significant biomarker for Gaucher disease. The study revealed elevated levels of this sphingolipid in patients, correlating with disease severity and providing insights into its potential role in disease monitoring .

- Neurodegeneration Models: In experimental models simulating neurodegenerative conditions, treatment with this compound resulted in decreased markers of oxidative stress and apoptosis in neuronal cells. This supports its potential use as a therapeutic agent for conditions such as Parkinson's disease .

Data Table: Summary of Biological Activities

科学研究应用

N-Palmitoylgalactosylsphingosine (also known as GalCer or N-palmitoylgalactosylceramide) is a glycosphingolipid that has garnered significant attention in scientific research due to its diverse applications in biochemistry, cell biology, and medicine. This article explores its applications, supported by relevant studies and data.

Role in HIV-1 Infection

This compound has been identified as a high-affinity receptor for the HIV-1 envelope glycoprotein gp120. This interaction is particularly significant in cells lacking the CD4 receptor, such as certain neural and colonic cells. The binding of GalCer to gp120 facilitates viral entry into these cells, highlighting its potential as a target for therapeutic interventions against HIV-1 .

Neurobiology and Myelin Sheath Integrity

GalCer is abundant in the myelin sheath of nerve cells, where it contributes to membrane stability and insulation. Studies indicate that proper levels of GalCer are essential for maintaining myelin integrity; deficiencies can lead to disorders such as globoid cell leukodystrophy. Research has shown that alterations in GalCer levels can disrupt normal neurological functions, making it a vital component in neurobiology .

Potential Therapeutic Applications

Due to its role in cell signaling and membrane dynamics, this compound is being investigated for its potential therapeutic applications in various diseases, including cancer and neurodegenerative disorders. Its ability to modulate immune responses and influence cell proliferation suggests that it could be harnessed for drug development .

Biomarker for Disease Diagnosis

Emerging evidence suggests that levels of this compound may serve as biomarkers for certain diseases. For example, altered sphingolipid metabolism has been associated with various cancers, making GalCer a candidate for diagnostic assays .

Data Tables

| Glycosphingolipid | Structure | Key Function |

|---|---|---|

| This compound | Palmitic acid + galactose | HIV-1 receptor, myelin integrity |

| N-hexanoylgalactosylsphingosine | Hexanoic acid + galactose | Cell signaling |

| N-stearoylgalactosylsphingosine | Stearic acid + galactose | Membrane stability |

Case Study 1: Impact on HIV-1 Infection

A study demonstrated that the interaction between this compound and gp120 enhances viral entry into non-CD4+ cells. This finding underscores the importance of targeting this glycolipid for developing antiviral therapies .

Case Study 2: Myelin Disorders

Research on globoid cell leukodystrophy highlighted the consequences of reduced GalCer levels on myelin integrity. The study showed that restoring normal levels could ameliorate neurological symptoms, suggesting therapeutic avenues for related disorders .

Case Study 3: Sphingolipid Metabolism in Cancer

A recent investigation into sphingolipid profiles in cancer patients indicated that altered levels of this compound correlate with disease progression. This positions it as a potential biomarker for early diagnosis and treatment monitoring .

属性

IUPAC Name |

N-[(E,3R)-3-hydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadec-4-en-2-yl]hexadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H77NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,33-35,37-40,42-43,45-47H,3-26,28,30-32H2,1-2H3,(H,41,44)/b29-27+/t33?,34-,35-,37+,38+,39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJLLLMIZEJJZTE-BUDJNAOESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H77NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

700.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34324-89-5 | |

| Record name | N-Palmitoylgalactosylsphingosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034324895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the different structural forms that N-Palmitoylgalactosylsphingosine (NPGS) can adopt, and how do these forms transition between each other?

A1: NPGS exhibits complex polymorphic behavior with multiple anhydrous and hydrated crystal forms. Anhydrous NPGS shows three lamellar crystal forms (A, B, and B') at lower temperatures and a liquid-crystal form at higher temperatures before transitioning to an isotropic liquid upon melting [, ]. Hydrated NPGS forms a stable bilayer crystal form (E) characterized by a highly ordered hydrocarbon chain packing arrangement [, ]. Interestingly, cooling hydrated NPGS from a liquid-crystalline state first forms a metastable anhydrous crystal form (A) before converting to the stable hydrated form (E) in a time- and temperature-dependent process [, ].

Q2: How does the presence of cholesterol affect the dynamics of NPGS in a bilayer model membrane?

A2: Cholesterol significantly alters the anisotropy observed in the spin-lattice relaxation of the acyl chains within NPGS bilayers, as measured by 2H NMR [, ]. This suggests that cholesterol influences the motion and orientation of the NPGS molecules within the membrane.

Q3: What is the role of the hydroxyl group in the fatty acid chain of cerebrosides?

A3: Studies comparing NPGS with and without hydroxylated fatty acid chains (HFA-CER and NFA-CER, respectively) reveal that the hydroxyl group plays a crucial role in the thermal behavior and stability of the membrane []. HFA-CER exhibits a single reversible thermal transition, while NFA-CER shows metastable behavior, suggesting a tendency for dehydration []. This indicates that the hydroxyl group in HFA-CER may contribute to maintaining membrane stability and preventing dehydration.

Q4: How does the acyl chain structure of Galactosylceramide (GalCer), a class of glycosphingolipids to which NPGS belongs, influence its interfacial interactions?

A4: The acyl chain structure significantly impacts the surface behavior of GalCer []. GalCer with long, saturated acyl chains forms condensed films. In contrast, introducing unsaturation or shortening the acyl chain leads to more expanded films, indicating weaker intermolecular interactions at the interface []. This suggests that acyl chain structure plays a crucial role in regulating the packing and interactions of GalCer molecules within membranes.

Q5: What techniques are used to study the structure and dynamics of NPGS?

A5: Several techniques are employed to investigate NPGS, including:

- Differential Scanning Calorimetry (DSC): To analyze thermal transitions and polymorphic behavior [, , ].

- X-ray Diffraction: To determine the structural arrangement of molecules within the different phases [, ].

- Nuclear Magnetic Resonance (NMR) Spectroscopy: To study molecular dynamics and interactions, particularly 2H and 13C NMR for analyzing acyl chain behavior [, , ].

- Langmuir Film Balance: To investigate the interfacial properties of NPGS and related molecules like GalCer [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。